4,6-bis(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine hydrochloride
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Scientific Research Applications
Synthesis and Chemical Properties
A novel method for synthesizing diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, including structures closely related to the specified compound, has been developed, utilizing a one-pot, microwave-irradiated process. This method highlights the compound's potential in facilitating the fast synthesis of triazine derivatives, which have been indicated to have potent antileukemic activity. The process is versatile, accommodating various aromatic aldehydes and cyclic amines, with crystal structures of representative compounds being determined through X-ray crystallography (Dolzhenko et al., 2021).
Antimicrobial Applications
Research into 1,2,4-triazole derivatives synthesized from reactions involving similar triazine structures has shown that some of these compounds possess good to moderate antimicrobial activities against test microorganisms. This indicates the potential use of the compound as a precursor in creating antimicrobial agents (Bektaş et al., 2007).
Selective Modification in Organic Synthesis
The compound has shown high reactivity and selectivity in organic synthesis processes, especially in the amination of bifunctional heterocyclic compounds containing amino and thioamide groups. These reactions proceed with high yield and selectivity in acetic acid medium, indicating the compound's utility in the selective modification of heterocyclic compounds (Kolmakov, 2008).
Antitumor Activity
The compound has been involved in the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, which possesses significant inhibitory capacity against the proliferation of cancer cell lines. This suggests the compound's potential role in the development of new antitumor agents (Ji et al., 2018).
Properties
IUPAC Name |
4,6-dimorpholin-4-yl-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O2.ClH/c19-18(20,21)13-2-1-3-14(12-13)22-15-23-16(26-4-8-28-9-5-26)25-17(24-15)27-6-10-29-11-7-27;/h1-3,12H,4-11H2,(H,22,23,24,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZCUQJUXHSXFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)N4CCOCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClF3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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